molecular formula C10H13NO B180194 N-Phenethylacetamide CAS No. 877-95-2

N-Phenethylacetamide

Cat. No.: B180194
CAS No.: 877-95-2
M. Wt: 163.22 g/mol
InChI Key: MODKMHXGCGKTLE-UHFFFAOYSA-N
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Description

N-Phenethylacetamide: is an organic compound with the molecular formula C10H13NO. It is also known by other names such as this compound and N-acetylphenethylamine. This compound is characterized by the presence of an acetamide group attached to a phenylethyl moiety. It is a white to off-white crystalline solid with a melting point of 48-52°C and a boiling point of 154°C at 2 mmHg .

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production often involves the use of acetyl chloride or acetic anhydride in an anhydrous environment to acetylate 2-phenylethylamine. This process is typically carried out at low temperatures and in the presence of a base to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions:

    Reduction: Reduction of N-(2-phenylethyl)acetamide can lead to the formation of 2-phenylethylamine.

    Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitutions where the acetamide group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide may be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.

Major Products:

    Oxidation: Products may include phenylacetic acid derivatives.

    Reduction: The primary product is 2-phenylethylamine.

    Substitution: Various substituted acetamides depending on the nucleophile used.

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Its ability to act as an intermediate in various synthetic pathways and its potential therapeutic applications make it a compound of significant interest in both research and industry .

Properties

IUPAC Name

N-(2-phenylethyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c1-9(12)11-8-7-10-5-3-2-4-6-10/h2-6H,7-8H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MODKMHXGCGKTLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50236574
Record name N-Acetyl-2-phenylethylamine
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Molecular Weight

163.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

877-95-2
Record name N-(2-Phenylethyl)acetamide
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Record name N-Acetyl-2-phenylethylamine
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Record name N-Phenethylacetamide
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Record name N-Acetyl-2-phenylethylamine
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Record name N-(2-phenylethyl)acetamide
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Record name N-PHENETHYLACETAMIDE
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Synthesis routes and methods I

Procedure details

Eur. J. Org. Chem. 2008, 895-913 describes a process comprising: a) reacting phenylethylamine with chloroacetyl chloride in presence of sodium bicarbonate to obtain 2-chloro-N-phenethylacetamide, b) treating 2-chloro-N-phenethylacetamide with aminoacetaldehyde dimethylacetal to give 2-[2,2-dimethoxyethyl)amino]-N-(2-phenylethyl)acetamide, c) making hydrochloride salt of 2-[(2,2-dimethoxyethyl)amino]-N-(2-phenylethyl)acetamide, and d) cyclising using sulphuric acid to form praziquanamine (i.e.4-oxo-1,2,3,6,7,11b-hexahydro-4H-pyrazino[2,1-a]isoquinoline).
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Synthesis routes and methods II

Procedure details

acetylating 2-phenylethylamine of the formula II: ##STR2## with acetic anhydride to protect the amino group and obtain N-acetyl (2-phenyl)ethylamine of the formula III: ##STR3## (b) chlorosulfonating the compound of the formula III with chlorosulfonic acid to obtain 4-(N-acetylamino) ethyl benzenesulfonyl chloride of the formula IV: ##STR4## (c) treating the compound of the formula IV with ammonia to obtain 4-(2-acetylaminoethyl)benzene sulfonamide of the formula V: ##STR5## (d) hydrolysing the compound of the formula V by treating with sodium hydroxide to deprotect the amino group and obtain 4-(2-aminoethyl)benzene sulfonamide of the formula VI: ##STR6## (e) treating the compound of the formula VI with hydrochloric acid to obtain 4-(2-aminoethyl)benzenesulfonamide hydrochloride of the formula VII: ##STR7## (f) purifying the compound of the formula VII by crystallization from methanol.
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Synthesis routes and methods III

Procedure details

In close analogy to the procedure described above, phenethylamine is reacted with acetic anhydride to provide the title compound.
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Synthesis routes and methods IV

Procedure details

Triethylamine (1.26 ml, 9.08 mmol), followed by acetyl chloride (0.64 ml, 9.08 mmol) was added to a solution of 2-phenylethylamine (1.04 ml, 8.25 mmol) in dichloromethane (16 ml) at 0° . After 2 hours, the solution was poured into water and extracted thoroughly with ethyl ether. Evaporation of the dried (magnesium sulfate) extracts gave an oil, which was purified on silica using 80% ethyl acetate/hexane. The title amide was obtained as a colorless solid.
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Synthesis routes and methods V

Procedure details

After phenethylamine (37.8 ml, 0.3mol) and triethylamine (42 ml, 0.3mol) were dissolved in dichloromethane (200 ml), acetyl chloride (20.7 ml, 0.3mol) was dropwise added thereto, while maintaining the reaction temperature below 0° C. The resulting solution was stirred for 10 minutes at room temperature, washed with water dried over anhydrous magnesium sulfate, and concentrated in vacuo to give 45.8 g of the titled compound as a white solid.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of N-Phenethylacetamide?

A1: this compound has a molecular formula of C10H13NO and a molecular weight of 163.21 g/mol.

Q2: What spectroscopic data are available for this compound?

A2: Researchers commonly use techniques like Nuclear Magnetic Resonance (NMR) spectroscopy (both 1D and 2D), High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS), and Gas Chromatography-Mass Spectrometry (GC-MS) to characterize this compound [, , , , , , ].

Q3: What analytical methods are used to quantify this compound?

A3: Gas chromatography-mass spectrometry (GC-MS) is a primary method for quantifying this compound, particularly in complex matrices like wine [, ].

Q4: What is the biological activity of this compound?

A4: Studies suggest potential applications based on observed biological activities:

  • Anticonvulsant Activity: Early research indicated that this compound exhibits anticonvulsant activity, with potency comparable to phenobarbital in a rat model of electroshock-induced seizures [].
  • Antifungal Activity: this compound demonstrates antifungal activity against specific fungal species, including Cladosporium cladosporioides and C. sphaerospermum [].
  • Antidepressant-like Effects: Recent studies highlight the potential antidepressant-like effects of this compound derivatives, particularly a dihydro isoquinoline analog, suggesting interactions with serotonin and dopamine systems in mice [].
  • Inhibition of TGF-β-Induced EMT: this compound exhibited the ability to inhibit the TGF-β/Smad pathway, thereby suppressing the metastasis of A549 human lung cancer cells by interfering with TGF-β-induced epithelial–mesenchymal transition (EMT) [].

Q5: How does this compound exert its antidepressant-like effects?

A5: While further research is needed, studies in mice suggest that this compound derivatives, specifically a dihydro isoquinoline analog, may interact with both serotonergic and dopaminergic receptors, potentially contributing to their antidepressant-like effects [].

Q6: How is this compound synthesized?

A6: Several synthetic routes exist, including:

  • Reaction with Phthalimide: A method utilizing phthalimide instead of aminoacetal has been explored for synthesizing Praziquantel, a medication for parasitic worm infections, with this compound as an intermediate [].
  • Coupling of Aromatic Amides: this compound derivatives, including those with potential antidepressant-like activity, have been synthesized by coupling aromatic amides to 2-bromophenylacetyl chloride [].

Q7: What are the natural sources of this compound?

A7: this compound has been isolated from various natural sources, including:

  • Marine Bacteria: It has been found in the culture broth of marine bacteria, such as Aquimarina sp. MC085 [], and as a product of marine Bacillus subtilis species [].
  • Marine Fungi: this compound has also been identified in the fermentation broth of marine fungi like Y26-02 [].
  • Endophytic Fungi: Several studies report its isolation from endophytic fungi residing in plants like Marchantia polymorpha [], Alchornea glandulosa [], Casearia sylvestris [], and traditional Chinese medicinal plants [].
  • Mushrooms: It has been detected in the volatile profile of various fresh wild mushrooms, notably Boletus and Suillus species [].

Q8: Are there alternative compounds to this compound?

A8: While specific alternatives depend on the intended application, other compounds with overlapping activities might include:

  • Anticonvulsants: Phenobarbital, phenytoin sodium, and troxidone are established anticonvulsant medications [].
  • Antifungals: A wide range of antifungal agents exists, and their suitability depends on the target fungal species [].

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